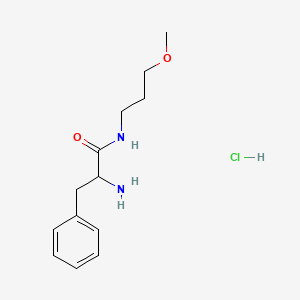

2-Amino-N-(3-methoxypropyl)-3-phenylpropanamide hydrochloride

CAS No.: 1236256-48-6

Cat. No.: VC3408720

Molecular Formula: C13H21ClN2O2

Molecular Weight: 272.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1236256-48-6 |

|---|---|

| Molecular Formula | C13H21ClN2O2 |

| Molecular Weight | 272.77 g/mol |

| IUPAC Name | 2-amino-N-(3-methoxypropyl)-3-phenylpropanamide;hydrochloride |

| Standard InChI | InChI=1S/C13H20N2O2.ClH/c1-17-9-5-8-15-13(16)12(14)10-11-6-3-2-4-7-11;/h2-4,6-7,12H,5,8-10,14H2,1H3,(H,15,16);1H |

| Standard InChI Key | MXCUEKALUTUYHB-UHFFFAOYSA-N |

| SMILES | COCCCNC(=O)C(CC1=CC=CC=C1)N.Cl |

| Canonical SMILES | COCCCNC(=O)C(CC1=CC=CC=C1)N.Cl |

Introduction

Identification and Basic Properties

Chemical Identity

The free base form has a calculated XLogP3-AA value of 0.8 , indicating moderate lipophilicity. The salt form would likely have increased water solubility compared to the free base due to its ionic character. The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors in its free base form , with an additional hydrogen bond donor in the salt form due to the protonated amino group. These properties suggest a balanced profile for potential hydrogen bonding interactions in biological systems.

Structural Characteristics

The structure of 2-Amino-N-(3-methoxypropyl)-3-phenylpropanamide hydrochloride features several key functional groups. The core structure contains a central alpha-amino acid moiety with a phenyl substituent at the beta position. The carboxylic acid portion is modified as an amide with a 3-methoxypropyl group, while the amino group is protonated to form the hydrochloride salt.

The compound bears structural similarities to phenylglycine derivatives, which have been studied for various medicinal applications. The presence of the phenyl ring provides opportunities for π-π stacking interactions with aromatic residues in protein binding sites. The methoxypropyl side chain adds flexibility and potential for additional hydrogen bonding through the ether oxygen. The salt form modifies the charge distribution, which can significantly impact membrane permeability and protein binding characteristics.

Analytical Characterization

Chromatographic Analysis

For purity determination and quantitative analysis, high-performance liquid chromatography (HPLC) would be the method of choice. Search result mentions that related compounds were "determined to be >95% pure by HPLC analyses" , indicating that HPLC is commonly used for purity assessment of such compounds.

A typical HPLC method might employ a reverse-phase C18 column with a gradient elution using a mixture of water and acetonitrile, both containing a small amount of acid (such as 0.1% formic acid) to ensure protonation of the amino group and improve peak shape. UV detection at around 210-220 nm would be suitable due to the presence of the amide bond and phenyl ring.

For more specific identification, particularly in complex matrices, liquid chromatography-mass spectrometry (LC-MS) would provide both retention time data and mass spectral information, allowing for more confident identification and quantification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume